Cas no 210344-01-7 (1-(Pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde)

1-(Pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1-(Pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde
- H23695
- SCHEMBL7815339
- 1-[(pyridin-3-yl)methyl]-1H-indole-5-carbaldehyde
- 1-(pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde
- 1-(pyridin-3-ylmethyl)indole-5-carbaldehyde
- 210344-01-7
- CS-0374070
- DB-345417
- ALBB-005015
- LS-01883
- 1H-Indole-5-carboxaldehyde, 1-(3-pyridinylmethyl)-
- MFCD12026990
- STK501536
- AKOS000321208
-
- MDL: MFCD12026990
- Inchi: InChI=1S/C15H12N2O/c18-11-12-3-4-15-14(8-12)5-7-17(15)10-13-2-1-6-16-9-13/h1-9,11H,10H2
- InChI Key: BBTYLTXCELCDPC-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 236.094963011Da
- Monoisotopic Mass: 236.094963011Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 34.9Ų
1-(Pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P020320-500mg |
1-(Pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde |
210344-01-7 | 500mg |
$ 465.00 | 2022-06-03 | ||
Chemenu | CM256183-5g |
1-(Pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde |
210344-01-7 | 95%+ | 5g |
$711 | 2021-08-04 | |
Matrix Scientific | 036824-500mg |
1-(Pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde |
210344-01-7 | 500mg |
$189.00 | 2023-09-09 | ||
TRC | P020320-250mg |
1-(Pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde |
210344-01-7 | 250mg |
$ 280.00 | 2022-06-03 | ||
abcr | AB405602-500 mg |
1-(Pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde |
210344-01-7 | 500 mg |
€272.40 | 2023-07-19 | ||
TRC | P020320-1000mg |
1-(Pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde |
210344-01-7 | 1g |
$ 745.00 | 2022-06-03 | ||
Chemenu | CM256183-1g |
1-(Pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde |
210344-01-7 | 95%+ | 1g |
$294 | 2023-02-02 | |
abcr | AB405602-500mg |
1-(Pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde; . |
210344-01-7 | 500mg |
€269.00 | 2025-02-19 | ||
Ambeed | A237066-1g |
1-(Pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde |
210344-01-7 | 97% | 1g |
$267.0 | 2024-04-21 | |
A2B Chem LLC | AI44821-500mg |
1-(Pyridin-3-ylmethyl)-1h-indole-5-carbaldehyde |
210344-01-7 | >95% | 500mg |
$467.00 | 2024-04-20 |
1-(Pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde Related Literature
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
Additional information on 1-(Pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde
Introduction to 1-(Pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde (CAS No. 210344-01-7)
1-(Pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 210344-01-7, features a fused system of pyridine and indole moieties, connected by a methyl group, with an aldehyde functional group at the 5-position of the indole ring. The unique combination of these structural elements imparts distinct chemical properties and biological activities, making it a valuable scaffold for the development of novel therapeutic agents.
The pyridine moiety is a well-known pharmacophore in drug discovery, contributing to interactions with various biological targets such as enzymes and receptors. Specifically, the 3-position of the pyridine ring in this compound allows for potential hydrogen bonding interactions, which can enhance binding affinity and selectivity. The indole core, on the other hand, is a prominent structural motif found in numerous bioactive natural products and pharmaceuticals, including well-established drugs like tamoxifen and risperidone. The presence of an aldehyde group at the 5-position of the indole ring introduces reactivity that can be exploited for further derivatization, enabling the synthesis of diverse analogs with tailored biological properties.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 1-(Pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde and its potential biological targets. Studies suggest that this compound may exhibit inhibitory activity against certain kinases and transcription factors, which are implicated in various diseases, including cancer and inflammatory disorders. The pyridin-3-ylmethyl substituent is particularly noteworthy, as it can modulate the electronic properties of the indole ring and influence its binding mode to biological targets.
In the realm of medicinal chemistry, the synthesis of 1-(Pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde has been optimized through multiple routes to achieve high yields and purity. Modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex heterocyclic framework efficiently. These advances have not only improved accessibility to the compound but also paved the way for rapid exploration of its derivatives.
The biological evaluation of 1-(Pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde has revealed promising activities in preclinical models. Research indicates that this compound may possess anti-inflammatory properties by modulating cytokine production and inhibiting key signaling pathways involved in inflammation. Additionally, preliminary data suggest potential neuroprotective effects, which could make it relevant for therapeutic strategies targeting neurodegenerative diseases such as Alzheimer's and Parkinson's. The aldehyde functionality provides a versatile handle for further chemical modifications, allowing researchers to fine-tune its pharmacological profile.
One particularly interesting aspect of 1-(Pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde is its potential role as a building block for more complex drug candidates. By leveraging its reactive aldehyde group, chemists can introduce various pharmacophores or bioisosteres to enhance potency, selectivity, and pharmacokinetic properties. For instance, condensation reactions with amino acids or peptides could yield peptidomimetics with improved stability and bioavailability. Similarly, coupling with heterocyclic scaffolds other than indole could lead to novel hybrid compounds with distinct biological activities.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like 1-(Pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde. Predictive models have been developed to assess the likelihood of biological activity based on structural features, enabling virtual screening campaigns that prioritize compounds with high potential. These computational tools have complemented traditional experimental approaches by providing rapid insights into structure-function relationships.
Future research directions for 1-(Pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde include exploring its mechanism of action in greater detail and conducting more extensive preclinical studies to evaluate its safety and efficacy. Investigating how different substituents on the pyridine ring influence biological activity will also be crucial for optimizing its therapeutic potential. Additionally, exploring synthetic pathways that minimize toxic byproducts and improve sustainability will align with growing trends in green chemistry.
The versatility of 1-(Pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde as a scaffold underscores its importance in modern drug discovery. Its unique structural features offer opportunities for innovation across multiple therapeutic areas, from oncology to neurology. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain a cornerstone in medicinal chemistry efforts aimed at developing next-generation therapeutics.
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